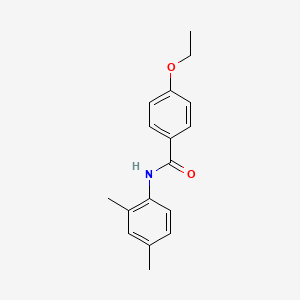![molecular formula C18H20ClNOS B5781541 2-[(2-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B5781541.png)
2-[(2-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound has been shown to have a high affinity for the protein tyrosine kinase (PTK) family, which plays a critical role in cellular signaling pathways. In
作用机制
2-[(2-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide is a selective inhibitor of the PTK family, which plays a critical role in cellular signaling pathways. Specifically, 2-[(2-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide binds to the active site of the PTK enzyme and prevents its activation, leading to the inhibition of downstream signaling pathways. This inhibition ultimately leads to the suppression of cellular proliferation and survival, making it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
Studies have shown that 2-[(2-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide has a significant effect on the immune system, specifically on B-cell signaling pathways. 2-[(2-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide has been shown to inhibit BCR-mediated signaling, leading to the suppression of B-cell proliferation and differentiation. Additionally, 2-[(2-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of 2-[(2-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide is its high selectivity for the PTK family, making it a valuable tool for studying cellular signaling pathways. Additionally, 2-[(2-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide has been shown to have a good safety profile in preclinical studies, making it a potential candidate for clinical trials. However, one limitation of 2-[(2-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide is its low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several potential future directions for the study of 2-[(2-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide. One area of interest is the development of combination therapies using 2-[(2-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide and other inhibitors to target multiple signaling pathways simultaneously. Additionally, further studies are needed to determine the efficacy of 2-[(2-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide in clinical trials for various diseases. Finally, the development of more soluble analogs of 2-[(2-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide could improve its utility as a research tool.
合成方法
The synthesis of 2-[(2-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide involves the reaction of 2-chlorobenzyl chloride and 4-isopropylaniline to form the intermediate 2-(2-chlorobenzyl)aniline. This intermediate is then treated with thioacetic acid to form the final product, 2-[(2-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide. The overall yield of this synthesis method is reported to be around 50%.
科学研究应用
2-[(2-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In preclinical studies, 2-[(2-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide has been shown to inhibit the growth of cancer cells and reduce tumor size in animal models. Additionally, 2-[(2-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide has been shown to have immunomodulatory effects, making it a potential candidate for the treatment of autoimmune disorders such as rheumatoid arthritis and multiple sclerosis.
属性
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNOS/c1-13(2)14-7-9-16(10-8-14)20-18(21)12-22-11-15-5-3-4-6-17(15)19/h3-10,13H,11-12H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSWCBZURPXWJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-chlorophenyl)methylsulfanyl]-N-(4-propan-2-ylphenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-chloro-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5781468.png)

![3-chloro-N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5781497.png)

![N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5781507.png)



![N-(4-{2-[4-(hexyloxy)phenoxy]ethoxy}benzylidene)-4H-1,2,4-triazol-4-amine](/img/structure/B5781529.png)
![3-bromo-N'-{[(4-tert-butylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5781556.png)
![5-(ethylthio)-9-methyl-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5781558.png)

![ethyl 4-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5781576.png)